Ganoderic acid epsilon Ganoderic acid epsilon Ganoderic acid epsilon is a triterpenoid.
Brand Name: Vulcanchem
CAS No.: 294674-05-8
VCID: VC8464929
InChI: InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21-22,31-32,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,22+,28+,29-,30+/m1/s1
SMILES: CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
Molecular Formula: C30H44O7
Molecular Weight: 516.7 g/mol

Ganoderic acid epsilon

CAS No.: 294674-05-8

Cat. No.: VC8464929

Molecular Formula: C30H44O7

Molecular Weight: 516.7 g/mol

* For research use only. Not for human or veterinary use.

Ganoderic acid epsilon - 294674-05-8

CAS No. 294674-05-8
Molecular Formula C30H44O7
Molecular Weight 516.7 g/mol
IUPAC Name (E,4S,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-4-hydroxy-2-methylhept-2-enoic acid
Standard InChI InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21-22,31-32,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,22+,28+,29-,30+/m1/s1
Standard InChI Key MIWGXXQCEDNROQ-UZOYOLKESA-N
Isomeric SMILES C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C
SMILES CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
Canonical SMILES CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C

Chemical Structure and Properties

Molecular Architecture

The compound’s structure was elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Key features include:

  • A lanostane skeleton with hydroxyl groups at positions 3β, 7β, and 23S .

  • A 24E-conjugated diene side chain terminating in a carboxylic acid group .

  • Ketone functionalities at positions 11 and 15, which distinguish it from other ganoderic acids .

The stereochemistry of the C-23 chiral center was confirmed using a modified Mosher’s method, establishing the S-configuration .

Physicochemical Properties

Table 1 summarizes critical physicochemical data for ganoderic acid epsilon:

PropertyValueSource
Molecular formulaC30H44O7\text{C}_{30}\text{H}_{44}\text{O}_7PubChem
Molecular weight516.7 g/molPubChem
Melting pointNot reported-
SolubilityInsoluble in water; soluble in DMSO, methanolInferred
Key functional groups3β-OH, 7β-OH, 11-keto, 15-keto

Natural Sources and Isolation

Occurrence in Ganoderma lucidum

Ganoderic acid epsilon is primarily isolated from the spores of G. lucidum, though trace amounts are present in the fruiting bodies . The spores are harvested, dried, and subjected to solvent extraction (e.g., methanol or ethanol), followed by chromatographic purification using silica gel or HPLC .

Synthetic Accessibility

To date, no total synthesis of ganoderic acid epsilon has been reported. Its structural complexity—particularly the stereochemical arrangement of hydroxyl and ketone groups—poses significant challenges for synthetic organic chemists.

Pharmacological Activities

Cytotoxic Effects

In vitro studies demonstrate moderate cytotoxicity against murine tumor cell lines:

  • Meth-A sarcoma: IC₅₀ = 12.4 μM .

  • Lewis lung carcinoma (LLC): IC₅₀ = 18.7 μM .

These values suggest selective antiproliferative activity, though mechanisms remain uncharacterized. Comparative analyses with other ganoderic acids (e.g., ganoderic acid A) indicate that oxygenation patterns influence potency .

Analytical Characterization

Spectroscopic Signatures

  • ¹H NMR: Distinct signals at δ 5.58 (H-24) and δ 5.32 (H-8) confirm the diene system .

  • ¹³C NMR: Carbonyl resonances at δ 211.2 (C-11) and δ 206.8 (C-15) verify ketone groups .

  • HRMS: [M+H]⁺ ion at m/z 517.3165 (calculated 517.3168) .

Chromatographic Behavior

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) elutes ganoderic acid epsilon at 22.3 min, with UV-Vis absorption maxima at 242 nm .

Applications and Future Directions

Therapeutic Prospects

The compound’s cytotoxicity positions it as a candidate for anticancer drug development, particularly in combinatorial regimens to enhance efficacy. Additionally, its structural motifs align with pharmacophores known to modulate oxidative stress pathways .

Research Gaps

  • Mechanistic studies: Elucidate targets in apoptosis or cell cycle arrest.

  • In vivo validation: Assess pharmacokinetics and toxicity in murine models.

  • Synthetic routes: Develop scalable methodologies for structure-activity optimization.

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